
トリフルオロメタンスルフィン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium Trifluoromethanesulfinate (NaTMS) is a highly reactive, non-toxic, and water-soluble compound that has been used in a variety of scientific research applications. It is a useful reagent for organic synthesis, and its reactivity can be tailored for specific applications. NaTMS is also an important starting material for the synthesis of various fluorinated compounds, such as fluorinated pharmaceuticals and agrochemicals. In addition, it has been used in biochemistry and physiology research to study the mechanism of action of enzymes and other proteins.
科学的研究の応用
有機硫黄化合物の合成
トリフルオロメタンスルフィン酸ナトリウム(トリフレートナトリウムまたはNaOTfとしても知られている)は、有機硫黄化合物の合成のための強力なビルディングブロックです . 反応条件に応じて、スルホニル化剤、スルフェニル化剤、またはスルフィニル化剤として使用されてきました . スルフィン酸塩は、S–S、N–S、およびC–S結合形成反応を通じて、多くの貴重な有機硫黄化合物を調製するための汎用性の高いビルディングブロックとして機能します .
不斉マンニッヒ型反応の触媒
トリフレートナトリウムは、不斉マンニッヒ型反応において効率的な触媒です . これらの反応は、多くの生物学的に活性な天然物や医薬品の重要な構造モチーフであるβ-アミノカルボニル化合物の合成において重要です .
水中のマンニッヒ型反応の触媒
トリフレートナトリウムは、水中のマンニッヒ型反応も触媒します . これは、水がグリーン溶媒であり、水中で反応を実行することで、より持続可能で環境に優しい化学プロセスに貢献できるため、重要です .
ディールス・アルダー反応の触媒
環状付加反応の一種であるディールス・アルダー反応は、トリフレートナトリウムによっても触媒されます . この反応は有機合成の礎であり、立体化学を良好に制御して6員環を構築することができます .
バッテリーの電解質
作用機序
Target of Action
Sodium Trifluoromethanesulfinate, also known as the Langlois reagent , primarily targets electron-rich aromatic compounds . It acts as a suitable reagent for introducing trifluoromethyl groups onto these compounds .
Mode of Action
The compound interacts with its targets through a free radical mechanism . This interaction is facilitated by t-butyl hydroperoxide, an oxidant . The reaction conditions can influence whether sodium sulfinates act as sulfonylating, sulfenylating, or sulfinylating reagents .
Biochemical Pathways
Sodium Trifluoromethanesulfinate affects various biochemical pathways, leading to the formation of many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It plays a significant role in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Result of Action
The action of Sodium Trifluoromethanesulfinate results in the formation of various organosulfur compounds . For instance, it can trifluoromethylate electron-deficient aromatic compounds under biphasic conditions . It can also contribute to the synthesis of β-trifluoromethyl alcohols from alkenes when DMSO is used as an oxidant .
Action Environment
The action, efficacy, and stability of Sodium Trifluoromethanesulfinate can be influenced by environmental factors such as light and oxygen . For example, a light and oxygen-enabled sodium trifluoromethanesulfinate-mediated strategy has been developed for the aerobic oxidation of alcohols .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Sodium Trifluoromethanesulfinate is known to participate in biochemical reactions, particularly in the trifluoromethylation of aromatic compounds . This reaction operates via a free radical mechanism . It is also able to trifluoromethylate electron-deficient aromatic compounds under biphasic conditions .
Cellular Effects
Its role in trifluoromethylation suggests that it could potentially influence cellular processes that involve the modification of aromatic compounds .
Molecular Mechanism
This reaction operates via a free radical mechanism .
Temporal Effects in Laboratory Settings
Its stability and reactivity suggest that it could potentially have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Sodium Trifluoromethanesulfinate is involved in the trifluoromethylation of aromatic compounds .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Sodium Trifluoromethanesulfinate can be achieved by reacting Trifluoromethanesulfonic acid with Sodium Hydroxide.", "Starting Materials": [ "Trifluoromethanesulfonic acid", "Sodium Hydroxide" ], "Reaction": [ "Step 1: Dissolve Trifluoromethanesulfonic acid in water to form a solution.", "Step 2: Slowly add Sodium Hydroxide to the Trifluoromethanesulfonic acid solution while stirring.", "Step 3: Continue stirring the mixture until all the Sodium Hydroxide is dissolved and a clear solution is formed.", "Step 4: Filter the solution to remove any impurities.", "Step 5: Evaporate the filtrate under reduced pressure to obtain the solid Sodium Trifluoromethanesulfinate product." ] } | |
CAS番号 |
2926-29-6 |
分子式 |
CHF3NaO2S |
分子量 |
157.07 g/mol |
IUPAC名 |
sodium;trifluoromethanesulfinate |
InChI |
InChI=1S/CHF3O2S.Na/c2-1(3,4)7(5)6;/h(H,5,6); |
InChIキー |
FGANOFJJPMSZCK-UHFFFAOYSA-N |
異性体SMILES |
C(F)(F)(F)S(=O)[O-].[Na+] |
SMILES |
C(F)(F)(F)S(=O)[O-].[Na+] |
正規SMILES |
C(F)(F)(F)S(=O)O.[Na] |
その他のCAS番号 |
2926-29-6 |
ピクトグラム |
Irritant |
同義語 |
1,1,1-Trifluoromethanesulfinic Acid Sodium Salt (1:1); Trifluoromethanesulfinic Acid Sodium Salt; Langlois reagent; Sodium Trifluoromethanesulfinate; Sodium Trifluoromethylsulfinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



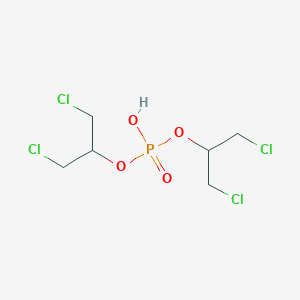


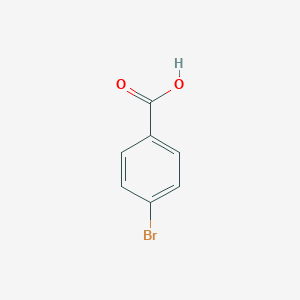
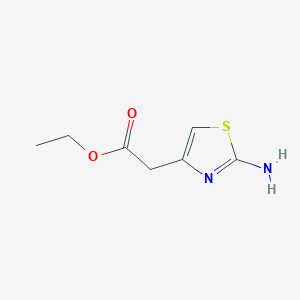


![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)

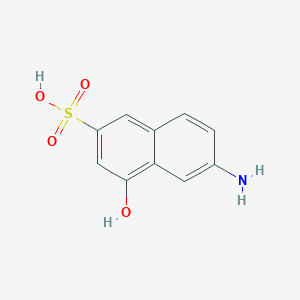
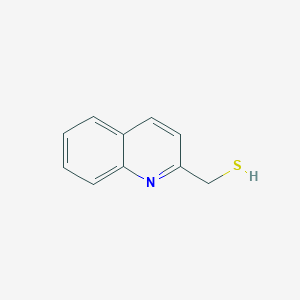
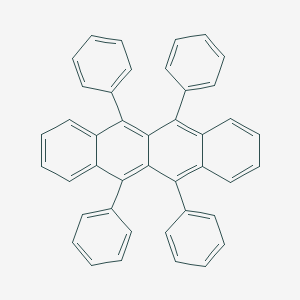

![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)